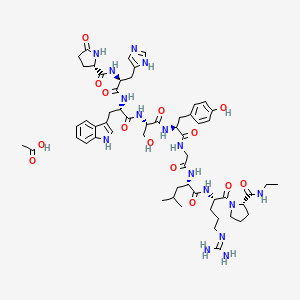
Fertirelin acetate
Overview
Description
Fertirelin acetate is a synthetic peptide and a gonadotropin-releasing hormone agonist. It is primarily used in veterinary medicine, particularly for the treatment of ovarian failure in cattle. The compound was first introduced in Japan in 1981 and has since been used to manage various reproductive issues in animals .
Mechanism of Action
Target of Action
Fertirelin acetate, also known as Conceral, is a synthetic gonadotropin-releasing hormone (GnRH) agonist . Its primary targets are the GnRH receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system .
Mode of Action
As a GnRH agonist, this compound binds to the GnRH receptors in the pituitary gland . This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . These hormones are essential for the regulation of the reproductive system, including the maturation of ovarian follicles in females and the production of sperm in males .
Biochemical Pathways
The activation of the GnRH receptors by this compound triggers a cascade of biochemical reactions. The release of LH and FSH stimulates the ovaries to produce estrogen and progesterone in females, and the testes to produce testosterone in males . These hormones are critical for various reproductive processes, including ovulation, spermatogenesis, and the maintenance of pregnancy .
Pharmacokinetics
This compound is rapidly metabolized and excreted after administration . It has a short half-life, measured in minutes, indicating its quick clearance from the blood . Therefore, it is typically administered via injection .
Result of Action
The action of this compound leads to a potent release of LH and FSH . In veterinary medicine, it has been used for the treatment of ovarian follicular cysts in cattle and for improving conception rates . In humans, it may have been used in the treatment of sex hormone-dependent conditions and infertility .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the physiological state of the animal, such as the stage of the reproductive cycle . Furthermore, the compound’s stability may be affected by storage conditions, such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Fertirelin acetate plays a significant role in biochemical reactions by acting as a GnRH agonist. It interacts with the GnRH receptor on the surface of pituitary cells, leading to the release of LH and FSH. These hormones are essential for the regulation of the reproductive system. This compound binds to the GnRH receptor with high affinity, mimicking the natural GnRH and triggering a cascade of intracellular events that result in hormone release .
Cellular Effects
This compound influences various types of cells and cellular processes. In granulosa cells, it has been shown to modulate the activity of human chorionic gonadotropin (hCG), leading to changes in progesterone synthesis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can increase the mRNA levels of annexin A5 (ANXA5) and alter the expression of luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) in granulosa cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GnRH receptor on pituitary cells. This binding activates a G-protein coupled receptor (GPCR) signaling pathway, leading to the activation of phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), ultimately resulting in the release of LH and FSH. This compound’s ability to mimic natural GnRH and activate this signaling pathway is crucial for its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is rapidly metabolized and excreted, with a half-life measured in minutes. This rapid clearance means that its effects are transient, and continuous administration may be required to maintain its activity. Long-term studies have shown that this compound does not accumulate in tissues and is quickly degraded into naturally occurring amino acids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 25 to 100 micrograms can influence conception rates in cattle. Higher doses may lead to a reduction in superovulatory responses, indicating a threshold effect. Additionally, high doses of this compound can cause adverse effects, such as reduced fertility and altered hormone levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to hormone regulation. It is rapidly metabolized and excreted, with its major metabolites being naturally occurring amino acids. The compound’s interaction with enzymes such as phospholipase C and protein kinase C plays a crucial role in its metabolic effects. These interactions influence metabolic flux and hormone levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed rapidly. It does not accumulate in tissues and is quickly cleared from the bloodstream. The compound’s transport is facilitated by its interaction with GnRH receptors, which mediate its uptake and distribution. This rapid transport and clearance ensure that this compound exerts its effects quickly and efficiently .
Subcellular Localization
This compound’s subcellular localization is primarily at the GnRH receptors on the surface of pituitary cells. This localization is crucial for its activity, as it allows the compound to interact with its target receptors and initiate the signaling cascade that leads to hormone release. The compound’s structure and post-translational modifications ensure its proper targeting and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fertirelin acetate is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of amino groups using protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is often lyophilized to obtain a stable powder form for storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Fertirelin acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents like DCC, DIC, HOBt, and HOAt are commonly used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds, leading to the breakdown of the peptide chain.
Major Products Formed: The primary products formed from the hydrolysis of this compound are its constituent amino acids .
Scientific Research Applications
Fertirelin acetate has several applications in scientific research:
Veterinary Medicine: It is used to treat ovarian failure and improve conception rates in cattle.
Reproductive Biology: Studies on this compound help understand the regulation of gonadotropin release and its effects on reproductive health.
Endocrinology: Research on this compound provides insights into the mechanisms of hormone regulation and the role of gonadotropin-releasing hormone analogs in various physiological processes
Comparison with Similar Compounds
Buserelin: Another gonadotropin-releasing hormone agonist used in veterinary and human medicine.
Deslorelin: A more potent analog used primarily in veterinary applications.
Leuprorelin: Widely used in human medicine for conditions like prostate cancer and endometriosis.
Comparison: Fertirelin acetate is unique in its specific application in veterinary medicine, particularly for cattle. It is less commonly used in human medicine compared to other analogs like leuprorelin and buserelin. Its potency and specific receptor affinity make it a preferred choice for treating ovarian failure in cattle .
Properties
CAS No. |
66002-66-2 |
|---|---|
Molecular Formula |
C57H80N16O14 |
Molecular Weight |
1213.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40+,41-,42-,43?,44+;/m0./s1 |
InChI Key |
ZVTCYOIDKTXKGH-CTLSUPFRSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Pictograms |
Health Hazard |
Related CAS |
38234-21-8 (Parent) |
sequence |
XHWSYGLRP |
Synonyms |
9-(N)-Et-ProNH2-10-des-GlyNH2-LHRH 9-N-Et-ProNH2-LHRH desGly(10)-Pro(9)-LHRH ethylamide DGNH-LHRH fertilerine fertilerine acetate fertirelin fertirelin acetate GnRH, (N)-Et-ProNH2(9)- GnRH, N-Et-ProNH2(9)- LHRH, (N)-Et-ProNH2(9)- LHRH, (N)-ethylprolinamide(9)-des-glycinamide(10)- LHRH, N-Et-ProNH2(9)-des-Gly(10)- LHRH, N-ethylprolinamide(9)- TAP 031 TAP-031 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
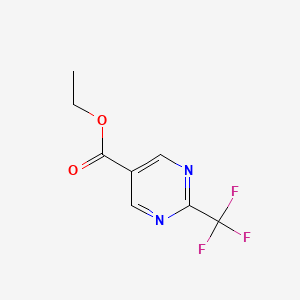
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)
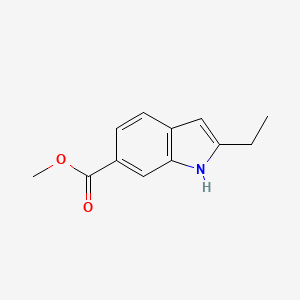
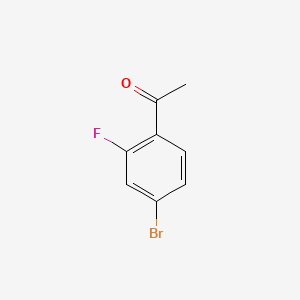
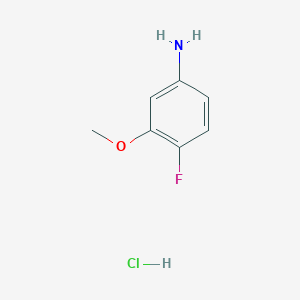
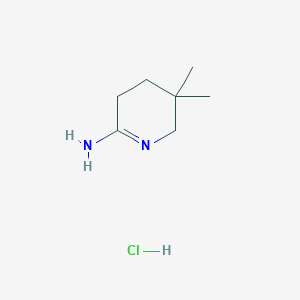
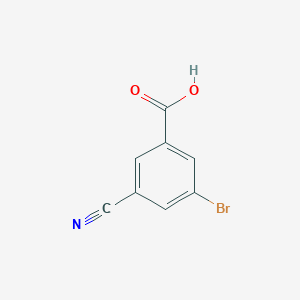
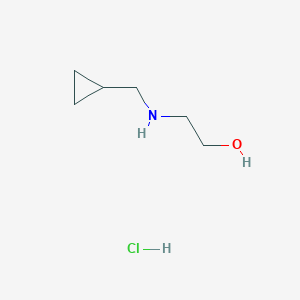
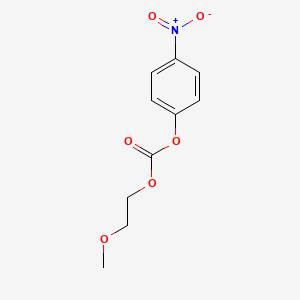


![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)
